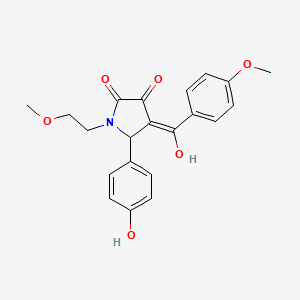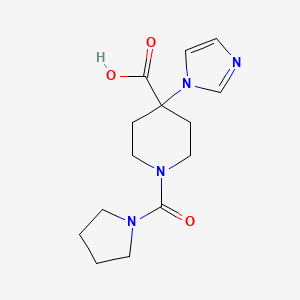![molecular formula C10H16N4O3S2 B5316246 N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)
N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ATDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ATDA belongs to the class of thiadiazole compounds and has been found to possess numerous biochemical and physiological effects. In
作用机制
ATDA works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling. By inhibiting COX, ATDA reduces inflammation and pain.
Biochemical and Physiological Effects:
ATDA has been found to possess numerous biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to possess anti-convulsant properties and has been shown to reduce seizures in animal models of epilepsy.
实验室实验的优点和局限性
ATDA has numerous advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also possesses numerous biochemical and physiological effects, making it a useful tool for studying inflammation, pain, and epilepsy. However, there are also some limitations to using ATDA in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the species and strain of animal used.
未来方向
There are numerous future directions for research on ATDA. One area of research is the potential use of ATDA in the treatment of Alzheimer's disease and Parkinson's disease. ATDA has been shown to possess neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Another area of research is the potential use of ATDA in the treatment of chronic pain. ATDA has been shown to possess analgesic properties and may be useful in the treatment of chronic pain conditions such as fibromyalgia and chronic back pain. Finally, ATDA may also be useful in the development of new anti-inflammatory and anti-convulsant drugs.
合成方法
ATDA can be synthesized using a multistep reaction process. The first step involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride to form 5-acetamido-2-amino-1,3,4-thiadiazole. This compound is then reacted with 1-bromohexane to form N-(5-acetamido-1,3,4-thiadiazol-2-yl)hexanamide. Finally, the compound is treated with sodium sulfonate to form N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide.
科学研究应用
ATDA has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-convulsant properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-8(15)11-9-12-13-10(18-9)19(16,17)14-6-4-2-3-5-7-14/h2-7H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOTUIBSKUIRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)

